Benzamide, N-[[4-(1-methylethyl)phenyl]methyl]-3,5-dinitro-
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Overview
Description
3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE: is an organic compound with a complex structure that includes nitro groups and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves the nitration of a benzamide precursorThis can be achieved through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is used as a precursor for the synthesis of more complex organic molecules. Its nitro groups make it a versatile intermediate for various synthetic pathways .
Biology: Its structure allows it to interact with biological macromolecules, making it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target proteins. Additionally, the benzamide core can bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
- 3,5-DINITRO-N-PYRIDIN-4-YL-BENZAMIDE
- 3,5-DINITRO-N-PHENETHYL-BENZAMIDE
- 3,5-DINITRO-N-PROPYL-BENZAMIDE
- N-(4-BUTYL-PHENYL)-3,5-DINITRO-BENZAMIDE
- N-ETHYL-3,5-DINITRO-BENZAMIDE
Comparison: Compared to these similar compounds, 3,5-DINITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H17N3O5 |
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Molecular Weight |
343.33 g/mol |
IUPAC Name |
3,5-dinitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11(2)13-5-3-12(4-6-13)10-18-17(21)14-7-15(19(22)23)9-16(8-14)20(24)25/h3-9,11H,10H2,1-2H3,(H,18,21) |
InChI Key |
KRODDNLFJIWFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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